5Alpha-Androstane-3Alpha,17Beta-diol-d3 is a deuterated form of the steroid hormone 5Alpha-Androstane-3Alpha,17Beta-diol. This compound is classified as a small molecule and falls under the category of androgens and derivatives, which are known to influence masculine characteristics and play significant roles in various biological processes. The molecular formula of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 is , and it has a molecular weight of approximately 295.48 g/mol .
This compound can be synthesized or obtained from various chemical suppliers specializing in steroids and their derivatives. It is often used in research settings, particularly in studies related to hormonal activity and metabolism.
The synthesis of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 typically involves the use of deuterated reagents in the steroid synthesis process. One common method includes the reduction of 5Alpha-androstane-3,17-dione using deuterated reducing agents.
The molecular structure of 5Alpha-Androstane-3Alpha,17Beta-diol-d3 features a steroid backbone typical of androgens, characterized by four fused carbon rings.
5Alpha-Androstane-3Alpha,17Beta-diol-d3 can undergo various chemical reactions typical of steroid compounds:
These reactions are often catalyzed by specific enzymes in biological systems or can be performed in vitro using chemical reagents.
The mechanism of action for 5Alpha-Androstane-3Alpha,17Beta-diol-d3 involves its interaction with androgen receptors in target tissues:
5Alpha-Androstane-3Alpha,17Beta-diol-d3 is primarily used in scientific research:
This compound's detailed understanding contributes significantly to fields such as endocrinology and pharmacology by elucidating the roles of steroids in human physiology and potential therapeutic applications.
The biosynthesis of 5α-Androstane-3α,17β-diol (3α-diol) is governed by the tissue-specific expression and activity of steroid 5α-reductase isoforms (SRD5A1 and SRD5A2). These enzymes catalyze the irreversible reduction of Δ⁴ double bonds in steroid precursors, a prerequisite for 3α-diol formation. Research in tammar wallaby (Macropus eugenii) pouch young testes demonstrated dual pathways for 3α-diol synthesis from progesterone:
Critically, both pathways require 5α-reduction, as evidenced by the complete inhibition of 3α-diol formation from progesterone or testosterone when treated with the 5α-reductase inhibitor 4MA [1]. Human tissues exhibit similar dependence on SRD5A isoforms, with SRD5A2 dominating in androgen-dependent tissues like the prostate.
Table 1: Key Enzymes in 3α-diol Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Tissue Localization |
---|---|---|---|
5α-Reductase Type 1 | SRD5A1 | Testosterone → DHT | Liver, skin, brain |
5α-Reductase Type 2 | SRD5A2 | Testosterone → DHT | Prostate, genital skin |
3α-HSD (AKR1C2-4) | AKR1C | DHT ↔ 3α-diol (reversible) | Liver, prostate, brain |
3α-diol exists in a reversible equilibrium with DHT through reactions catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs) of the aldo-keto reductase (AKR) superfamily (e.g., AKR1C2, AKR1C3, AKR1C4):
This interconversion is physiologically critical:
Table 2: Metabolic Flux of 3α-diol/DHT Interconversion
Reaction Direction | Primary Enzymes | Cofactor | Physiological Role |
---|---|---|---|
Reduction (DHT → 3α-diol) | AKR1C2, AKR1C3, AKR1C4 | NADPH | DHT inactivation, neurosteroid synthesis |
Oxidation (3α-diol → DHT) | RoDH, HSD17B6 | NAD⁺ | Local DHT regeneration in target tissues |
The AKR1C isoforms (primarily AKR1C2, AKR1C3, and AKR1C4) are pivotal in regulating 3α-diol concentrations through their bidirectional catalytic activity. Key regulatory mechanisms include:
Additionally, 3α-diol undergoes CYP7B1-mediated hydroxylation at the 6α/7α positions in the liver and kidney, facilitating its elimination. This pathway, confirmed in Cyp7b1⁻/⁻ knockout mice, represents a key route for irreversible 3α-diol clearance [3].
3α-diol synthesis exhibits pronounced compartmentalization:
Table 3: Tissue-Specific Biosynthesis and Roles of 3α-diol
Tissue | Key Enzymes | Pathway Characteristics | Biological Function |
---|---|---|---|
Prostate | SRD5A2, AKR1C3, RoDH | DHT reduction; local re-oxidation | Regulates ERβ-mediated growth suppression |
Testes | SRD5A1, 3α-HSD, 17β-HSD | Alternative pathway via 5α-pregnane intermediates | Virilization during development |
Liver | AKR1C4, CYP7B1, SULT2A1 | DHT inactivation; hydroxylation & sulfation | Systemic androgen clearance |
Brain | SRD5A1, AKR1C2, RoDH | Neurosteroid synthesis; DHT regeneration | GABA modulation, HPA axis regulation |
Adrenal Glands | SRD5A1, AKR1C | Minor pathway from adrenal androgens | Peripheral androgen contribution |
Skin | SRD5A1, AKR1C2 | Testosterone → DHT → 3α-diol | Local androgen metabolism |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: